O-Butan-2-yl propan-2-ylcarbamothioate

Description

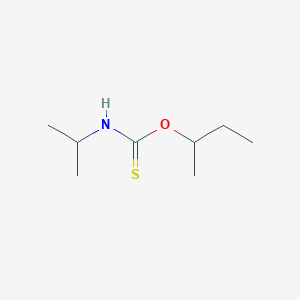

O-Butan-2-yl propan-2-ylcarbamothioate is a thiocarbamate ester with the molecular formula C₈H₁₇NOS. Its IUPAC name reflects its structure: a sec-butyl group (O-butan-2-yl) esterified to the thiocarbamate group (C(=S)–NH–) linked to a propan-2-yl (isopropyl) substituent. Thiocarbamates are sulfur analogs of carbamates, where one oxygen atom in the carbamate group is replaced by sulfur, enhancing their stability and reactivity in certain environments. This compound is hypothesized to exhibit applications in agrochemicals, such as herbicides or fungicides, due to the pesticidal properties common to thiocarbamates .

Properties

CAS No. |

61646-05-7 |

|---|---|

Molecular Formula |

C8H17NOS |

Molecular Weight |

175.29 g/mol |

IUPAC Name |

O-butan-2-yl N-propan-2-ylcarbamothioate |

InChI |

InChI=1S/C8H17NOS/c1-5-7(4)10-8(11)9-6(2)3/h6-7H,5H2,1-4H3,(H,9,11) |

InChI Key |

XVWLAPKBOMMOOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=S)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butan-2-yl propan-2-ylcarbamothioate typically involves the reaction of butan-2-ol with propan-2-yl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butan-2-ol+Propan-2-yl isocyanate→O-Butan-2-yl propan-2-ylcarbamothioate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

O-Butan-2-yl propan-2-ylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-Butan-2-yl propan-2-ylcarbamothioate is utilized in several scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O-Butan-2-yl propan-2-ylcarbamothioate exerts its effects involves the interaction of its carbamothioate group with specific molecular targets. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

A comparative analysis of O-butan-2-yl propan-2-ylcarbamothioate with organophosphorus and thioether compounds reveals distinct functional group characteristics:

Table 1: Structural and Functional Group Comparison

- Thiocarbamate vs. Phosphonothioate: The target compound’s thiocarbamate group (C(=S)–O–) contrasts with the phosphonothioate group (P(=S)–O–) in Butyl S-2-diisopropylaminoethyl methylphosphonothioate. Phosphonothioates are typically more reactive toward nucleophiles (e.g., acetylcholinesterase in nerve agents) due to the electrophilic phosphorus center, whereas thiocarbamates exhibit herbicidal activity through inhibition of fatty acid biosynthesis in plants .

Thioether vs. Thiocarbamate :

1,4-Bis(2-chloroethylthio)butane contains thioether (S–C ) linkages and chloroethyl groups, characteristic of vesicants like sulfur mustard. Its mechanism involves alkylation of DNA and proteins, unlike the enzymatic inhibition seen in thiocarbamates .

Substituent Effects on Reactivity and Stability

- In contrast, the diisopropylaminoethyl group in Butyl S-2-diisopropylaminoethyl methylphosphonothioate enhances lipid solubility, aiding blood-brain barrier penetration in neurotoxic agents .

Chloroethyl Groups :

The chloroethyl substituents in 1,4-Bis(2-chloroethylthio)butane increase electrophilicity, facilitating cross-linking reactions with biomolecules .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties

| Property | This compound | Butyl S-2-diisopropylaminoethyl methylphosphonothioate | 1,4-Bis(2-chloroethylthio)butane |

|---|---|---|---|

| Molecular Weight (g/mol) | 199.3 | 318.4 | 255.3 |

| Solubility | Low water solubility | Lipophilic | Insoluble in water |

| Stability | Stable under acidic conditions | Hydrolytically labile | Reacts with nucleophiles |

- Hydrolysis: Thiocarbamates are generally resistant to hydrolysis under acidic conditions but degrade in alkaline environments. Phosphonothioates hydrolyze rapidly in water, releasing toxic byproducts, while thioethers require strong oxidizing agents for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.